Methyl 2,3,5,6-tetrafluorobenzoate
Overview
Description
Methyl 2,3,5,6-tetrafluorobenzoate is an organic compound with the molecular formula C8H4F4O2. It is a derivative of benzoic acid where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a methyl group. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3,5,6-tetrafluorobenzoate can be synthesized through various methods. One common approach involves the fluorination of 2,3,5,6-tetrachloroterephthalonitrile followed by hydrolysis, acylation, reduction, and dehydroxylation reactions . Another method includes the esterification of 2,3,5,6-tetrafluorobenzoic acid with methanol in the presence of a catalyst . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,5,6-tetrafluorobenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3,5,6-tetrafluorobenzoic acid.
Reduction: Reduction with sodium borohydride (NaBH4) can yield 2,3,5,6-tetrafluorobenzyl alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2,3,5,6-tetrafluorobenzoic acid.
Reduction: 2,3,5,6-tetrafluorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3,5,6-tetrafluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly in designing molecules with enhanced metabolic stability.
Mechanism of Action
The mechanism of action of methyl 2,3,5,6-tetrafluorobenzoate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of specific enzymes or disruption of cellular processes, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrafluorobenzoate: Similar in structure but with different fluorine atom positions.
Pentafluorobenzoate: Contains an additional fluorine atom compared to methyl 2,3,5,6-tetrafluorobenzoate.
2,3,5,6-tetrachlorobenzoate: Chlorine atoms replace fluorine atoms, leading to different reactivity and properties.
Uniqueness
This compound is unique due to the specific positioning of fluorine atoms, which can significantly influence its chemical behavior and interactions. The presence of four fluorine atoms in a symmetrical arrangement enhances its stability and reactivity compared to other fluorinated benzoates .
Properties
IUPAC Name |
methyl 2,3,5,6-tetrafluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c1-14-8(13)5-6(11)3(9)2-4(10)7(5)12/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVICBCTIZYQOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565095 | |
Record name | Methyl 2,3,5,6-tetrafluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4707-12-4 | |
Record name | Methyl 2,3,5,6-tetrafluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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